molecular formula C34H30Cl2N6O3 B455279 1-(2-{3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(2,6-DIMETHYLPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE

1-(2-{3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(2,6-DIMETHYLPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE

Cat. No.: B455279
M. Wt: 641.5g/mol
InChI Key: LDWDFHQKHFRKGA-HAVVHWLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2-{3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(2,6-DIMETHYLPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE” is a complex organic molecule that features multiple aromatic rings, heterocycles, and functional groups. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activity and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the indazole and pyrrolo[3,4-d][1,2,3]triazole cores, followed by the introduction of the chlorobenzylidene and chlorophenyl groups. Typical reaction conditions might include:

    Cyclization reactions: to form the indazole and triazole rings.

    Aldol condensation: to introduce the benzylidene group.

    Substitution reactions: to attach the chlorophenyl groups.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include:

    Catalysis: to improve reaction efficiency.

    Flow chemistry: for continuous production.

    Green chemistry principles: to reduce waste and use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Potentially converting the indazole or triazole rings to their corresponding oxides.

    Reduction: Reducing the benzylidene group to a benzyl group.

    Substitution: Halogen substitution on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogenating agents like N-bromosuccinimide.

Major Products

    Oxidized derivatives: With additional oxygen atoms.

    Reduced derivatives: With hydrogen atoms added.

    Substituted derivatives: With different halogen atoms or other substituents.

Scientific Research Applications

Chemistry

    Catalysis: As a ligand in metal-catalyzed reactions.

    Materials science: In the development of organic semiconductors.

Biology

    Enzyme inhibition: Potential as an inhibitor of specific enzymes.

    Receptor binding: Interaction with biological receptors.

Medicine

    Drug development: As a lead compound for developing new pharmaceuticals.

    Diagnostics: In the design of diagnostic agents.

Industry

    Polymer science: As a monomer or additive in polymer synthesis.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. This might involve:

    Binding to enzymes: Inhibiting their activity.

    Interacting with receptors: Modulating signal transduction pathways.

    Altering cell membrane properties: Affecting cell function.

Comparison with Similar Compounds

Similar Compounds

    Indazole derivatives: Known for their biological activity.

    Triazole derivatives: Common in pharmaceuticals.

    Chlorobenzylidene compounds: Used in various chemical applications.

Uniqueness

This compound’s unique combination of functional groups and ring systems may confer distinct properties, such as:

    Enhanced biological activity: Due to multiple interaction sites.

    Unique chemical reactivity: Allowing for diverse chemical transformations.

Properties

Molecular Formula

C34H30Cl2N6O3

Molecular Weight

641.5g/mol

IUPAC Name

3-[2-[(7E)-3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-5-(2,6-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione

InChI

InChI=1S/C34H30Cl2N6O3/c1-19-5-3-6-20(2)30(19)41-33(44)29-32(34(41)45)40(39-37-29)18-27(43)42-31(22-11-15-25(36)16-12-22)26-8-4-7-23(28(26)38-42)17-21-9-13-24(35)14-10-21/h3,5-6,9-17,26,29,31-32H,4,7-8,18H2,1-2H3/b23-17+

InChI Key

LDWDFHQKHFRKGA-HAVVHWLPSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)N4C(C5CCC/C(=C\C6=CC=C(C=C6)Cl)/C5=N4)C7=CC=C(C=C7)Cl

SMILES

CC1=C(C(=CC=C1)C)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)N4C(C5CCCC(=CC6=CC=C(C=C6)Cl)C5=N4)C7=CC=C(C=C7)Cl

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)N4C(C5CCCC(=CC6=CC=C(C=C6)Cl)C5=N4)C7=CC=C(C=C7)Cl

Origin of Product

United States

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